molecular formula C12H11BrN2O3 B1418670 3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide CAS No. 1158774-34-5

3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide

Cat. No. B1418670
M. Wt: 311.13 g/mol
InChI Key: PRGRUNRSXXWMOD-UHFFFAOYSA-N
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Description

“3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide” is a chemical compound used in various scientific and industrial applications . It is also known as “4-(4-Nitrobenzyl)pyridine” and has the molecular formula C12H10N2O3 .


Molecular Structure Analysis

The molecular structure of “3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide” consists of 12 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 230.22 .

Scientific Research Applications

Biomimetic Indicator Synthesis

3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide, as a derivative of 4-(4-Nitrobenzyl)pyridine (NBP), has been explored for its role as a colorimetric indicator. NBP, known for its similar reactivity to guanine in DNA, serves as a model in various applications like toxicological screening, detection of chemical warfare agents, environmental hygiene technology, and preliminary toxicology tests. The design of NBP derivatives aims to address issues such as low water solubility and lack of reactive oxygen sites compared to DNA. These derivatives have shown efficacy in colorimetric assays of alkylating anticancer drugs and have been integrated into materials for real-time detection of dangerous alkylating agents without the need for additional reagents (Provencher & Love, 2015).

Metabolic Change Investigation

The compound has been used in the quantitative investigation of metabolic changes in substances like 3-[bis(2-chlorethyl)-carbohydrazide]-2,2,5,5-tetramethylpyroline-1-oxyl (HMSL) in various tissues. This research focused on understanding the metabolic behavior and alkylating properties of HMSL in different tissues, contributing to the knowledge of its antitumor effects (Raïkova, Grueva, & Golovinsky, 1981).

Mutagenicity and Alkylation Correlation

Studies have also used 4-(p-nitrobenzyl)-pyridine, a related compound, to assess the mutagenicity of various compounds. The reactivity of simple epoxides with this compound correlated well with their mutagenicity in certain bacterial strains, suggesting its utility as a primary assay in evaluating mutagenic properties (Hemminki & Falck, 1979).

Molecular Complexation in Crystal Engineering

3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide has potential applications in the field of crystal engineering. Molecular complexation involving derivatives of pyridine has been studied for their non-linear optical behavior. This includes assessing the ideal orientation of chromophores linked by hydrogen bonds, which is crucial for developing new materials with desired properties (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Safety And Hazards

The safety data sheet for a related compound, “Pyridine hydrobromide”, indicates that it is harmful if swallowed, causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-[(4-nitrophenyl)methoxy]pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3.BrH/c15-14(16)11-5-3-10(4-6-11)9-17-12-2-1-7-13-8-12;/h1-8H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGRUNRSXXWMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCC2=CC=C(C=C2)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Nitrobenzyl)oxy]pyridine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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